molecular formula C30H48O2 B1248987 7-Oxo-10alpha-cucurbitadienol

7-Oxo-10alpha-cucurbitadienol

Cat. No. B1248987
M. Wt: 440.7 g/mol
InChI Key: WPHOBDITIAIXKJ-MVAYMFADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxo-10alpha-cucurbitadienol is a tetracyclic triterpenoid that is the 7-oxo derivative of cucurbitadienol. Isolated from Trichosanthes kirilowii, it exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a cyclic terpene ketone and a tetracyclic triterpenoid. It derives from a cucurbitadienol. It derives from a hydride of a cucurbitane.

Scientific Research Applications

Anti-Inflammatory Properties

A key application of 7-Oxo-10alpha-cucurbitadienol is found in its anti-inflammatory effects. A study by Akihisa et al. (1994) demonstrated that this compound, derived from the seeds of Trichosanthes kirilowii, showed marked inhibitory activity against ear inflammation in mice, suggesting its potential as an anti-inflammatory agent (Akihisa et al., 1994).

Role in Mogrosides Biosynthesis

7-Oxo-10alpha-cucurbitadienol also plays a role in the biosynthesis of mogrosides. Zhang et al. (2016) identified the multifunctional enzyme CYP87D18, which catalyzes the oxidation of cucurbitadienol, leading to the production of mogrosides in Siraitia grosvenorii. This insight into its role in natural sweetener production highlights another significant application (Zhang et al., 2016).

Involvement in Cucurbitacin Biosynthesis

The compound is also integral to the biosynthesis of cucurbitacins, a group of compounds known for their bitterness and potential medicinal properties. Research by Chen et al. (2005) categorizes cucurbitacins, highlighting their structural characteristics and biological effects, which include 7-Oxo-10alpha-cucurbitadienol (Chen et al., 2005).

Genetic Engineering for Triterpenoid Production

Another application is found in genetic engineering for the production of triterpenoids. Li et al. (2017) discussed the construction of a Saccharomyces cerevisiae cell factory to produce cucurbitadienol, showcasing its potential in biotechnological applications and the production of valuable triterpenoids (Li et al., 2017).

Triterpene Biosynthesis and Oxidosqualene Cyclases

The role of 7-Oxo-10alpha-cucurbitadienol in triterpene biosynthesis is further highlighted by Shibuya et al. (2004), who identified distinct oxidosqualene cyclases for the synthesis of cucurbitadienol and other triterpenes, providing insight into the molecular mechanisms of triterpene biosynthesis (Shibuya et al., 2004).

properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)21-14-15-30(8)26-24(31)18-23-22(12-13-25(32)27(23,4)5)28(26,6)16-17-29(21,30)7/h10,18,20-22,25-26,32H,9,11-17H2,1-8H3/t20-,21-,22-,25+,26-,28+,29-,30+/m1/s1

InChI Key

WPHOBDITIAIXKJ-MVAYMFADSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2C(=O)C=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2C(=O)C=C4C3CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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